molecular formula C7H6BrFO B122430 4-Bromo-3-fluoroanisole CAS No. 458-50-4

4-Bromo-3-fluoroanisole

Cat. No. B122430
CAS RN: 458-50-4
M. Wt: 205.02 g/mol
InChI Key: XANVIFOBBVAKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related bromo-fluoroanisole compounds involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation . For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a multi-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, indicating the complexity and the need for careful control of reaction conditions to obtain the desired product .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using various computational methods, such as Gaussian09 software package, and compared with experimental data . The geometrical parameters of these compounds are often in agreement with X-ray diffraction (XRD) data, and the stability of the molecules can be analyzed using natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

The chemical reactivity of bromo-fluoroanisole compounds can be inferred from studies on similar molecules. For instance, the presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions, such as bromination . The reactivity can also be affected by the presence of other functional groups in the molecule, as seen in the synthesis of complex organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluoroanisole compounds can be deduced from their molecular structure and the presence of specific functional groups. The vibrational analysis using FT-IR and FT-Raman techniques provides information about the molecular vibrations and the influence of substituents on the structure . The first-order hyperpolarizability and molecular electrostatic potential (MEP) are also calculated to understand the non-linear optical properties and charge distribution within the molecule . Additionally, the HOMO-LUMO analysis is used to determine the charge transfer within the molecule, which is crucial for understanding its electronic properties .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Continuous Synthesis in Microreaction Systems

    4-Bromo-3-methylanisole, a derivative of 4-Bromo-3-fluoroanisole, is used in the synthesis of heat and pressure-sensitive dyes for thermal papers. A study by Xie et al. (2020) highlights a continuous, homogeneous bromination technology in a modular microreaction system that offers superior control of byproducts (Xie, Wang, Deng, & Luo, 2020).

  • Electrochemical Fluorination

    Research by Shainyan and Danilevich (2006) shows the electrochemical fluorination of various aromatic compounds, including 4-Bromo-3-fluoroanisole derivatives, highlighting its potential in the synthesis of complex fluorinated molecules (Shainyan & Danilevich, 2006).

  • Metalation Studies

    A study by Katsoulos, Takagishi, and Schlosser (1991) discusses the metalation of fluoroanisoles, including 4-Bromo-3-fluoroanisole derivatives, demonstrating the regioselectivity influenced by metal-mediated control (Katsoulos, Takagishi, & Schlosser, 1991).

Material Science and Organic Electronics

  • Photovoltaic Device Manufacturing

    Liu et al. (2012) utilized 4-bromoanisole, closely related to 4-Bromo-3-fluoroanisole, as a processing additive in organic photovoltaic devices. This compound helps control phase separation and purity, improving device performance (Liu, Huettner, Rong, Sommer, & Friend, 2012).

  • Liquid Crystal Synthesis

    Du Wei-song (2004) reports on the synthesis of phenylbicyclohexane liquid crystals using derivatives like 4-bromo-2-fluoroanisole. These liquid crystals exhibit low melting points and high clearing points, useful in display technologies (Du Wei-song, 2004).

Safety And Hazards

4-Bromo-3-fluoroanisole is classified as a warning hazard . It can cause skin irritation (H315), serious eye irritation (H319), and may be harmful if inhaled (H335) . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

1-bromo-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANVIFOBBVAKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961218
Record name 1-Bromo-2-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoroanisole

CAS RN

458-50-4, 408-50-4
Record name 1-Bromo-2-fluoro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-fluoro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1-bromo-2-fluoro-4-hydroxybenzene (100 g, 0.52 mol) and K2CO3 (179.4 g, 1.3 mol) in 1300 mL acetone was added dimethyl sulfate (98.38 g, 0.78 mol). After refluxing overnight, the reaction mixture was cooled, filtered and dried over Na2SO4, and the filtrate was concentrated to afford 1-bromo-2-fluoro-4-methoxybenzene as a brown oil.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
179.4 g
Type
reactant
Reaction Step One
Quantity
98.38 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 250-mL round-bottom flask, was placed 4-bromo-3-fluorophenol (5.0 g, 26.18 mmol, 1.00 equiv), tetrahydrofuran (50 mL). This was followed by the addition of potassium hydroxide (2.94 g, 52.40 mmol, 2.00 equiv) in portions. To this was added CH3I (5.6 g, 39.45 mmol, 1.51 equiv) dropwise. The resulting solution was stirred for 4 h at 30° C. TLC (Petroleum ether: EtOAc=1:4) controlled the reaction process. The reaction was then quenched by the addition of 30 mL of water. The resulting solution was extracted with 3×30 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with petroleum ether. This resulted in 5.2 g (97%) of 1-bromo-2-fluoro-4-methoxybenzene as yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
2.94 g
Type
reactant
Reaction Step Three
Name
Quantity
5.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a suspension of 4-bromo-3-fluorophenol (2.87 g) and cesium carbonate (12.2 g) in N,N-dimethylformamide (30 mL) was added methyliodide (1.87 mL) at room temperature, and the mixture was stirred at room temperature overnight. The reaction mixture was poured into water, and the resulting mixture was extracted with diethyl ether. The extract was washed with water and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give 1-bromo-2-fluoro-4-methoxybenzene (3.02 g).
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-fluoroanisole
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-fluoroanisole
Reactant of Route 3
4-Bromo-3-fluoroanisole
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-fluoroanisole
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-fluoroanisole
Reactant of Route 6
Reactant of Route 6
4-Bromo-3-fluoroanisole

Citations

For This Compound
7
Citations
SM Kelly - Helvetica chimica acta, 1984 - Wiley Online Library
… were produced via demethylation [6] of the corresponding anisoles, which were prepared by cyanation of the analogous 4-bromo2-fluoroanisole and 4-bromo-3-fluoroanisole. The …
Number of citations: 72 onlinelibrary.wiley.com
D Coates - Liquid Crystals, 1987 - Taylor & Francis
… The bromo compound was then cyanated by stirring and heating a mixture of 4-bromo-3-fluoroanisole (34 g), cuprous cyanide (1 9.1 g) and dry dimethylformamide (35 ml) at 185C for 3 …
Number of citations: 54 www.tandfonline.com
D Smith, S Krishnananthan, NA Meanwell… - … Process Research & …, 2020 - ACS Publications
… in the fluorination of 3, we began our new route design by searching for commercially available fluorinated substrates, with 4-bromo-3-fluorophenol (10) and 4-bromo-3-fluoroanisole (13…
Number of citations: 9 pubs.acs.org
AG Martínez, JO Barcina, ADF Cerezo… - Journal of the American …, 1998 - ACS Publications
A series of p,p‘-disubstituted 7-phenyl-7-(2-fluorophenyl)norbornanes 5xy has been prepared, and the barrier (ΔG # ) to 160 libration around the 2-fluoroaryl-norbornane bond has been …
Number of citations: 48 pubs.acs.org
S Gumus - 2018 - digitalcommons.wku.edu
Bromoarenes are important aromatic building blocks that are commonly used to synthesize various functional compounds in pharmaceutical, agrochemical and related industries. 1, 2 …
Number of citations: 0 digitalcommons.wku.edu
J Brennan - KB thesis scanning project 2015, 1976 - era.ed.ac.uk
… 4-Bromo-3-fluoroanisole 2- Bromo- 5-methoxybenzenediazonium tetrafluoroborate (1 2 g, 0. … petrol -2% ether; the first fraction to be eluted was distilled to give 4-bromo-3-fluoroanisole …
Number of citations: 3 era.ed.ac.uk
SNR Shirazi - 1993 - search.proquest.com
… The residue was distilled affording the 4-bromo-3-fluoroanisole, 15.1 g (92%), as a … 4-Bromo-3-fluoroanisole (18.9 g, 0.094 mol) was dissolved in dry DCM (150 cm^). After dropwise …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.